Oleic Acid Alkyne

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

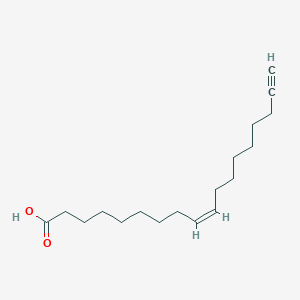

Oleic Acid Alkyne (typically (9Z)-9-octadecen-17-ynoic acid, CAS 151333-45-8) is a terminal alkyne-modified analog of the abundant monounsaturated fatty acid (MUFA) oleic acid. Designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, this compound serves as a highly processable precursor and tracking probe in lipidomics, metabolic labeling, and protein S-acylation profiling. Unlike native oleic acid, which requires destructive mass spectrometry or hazardous radioisotopes for tracking, the terminal alkyne provides a minimal bioorthogonal handle that preserves native lipid trafficking, lipid droplet incorporation, and protein lipidation kinetics. This makes it a critical procurement choice for high-throughput screening, live-cell imaging, and proteomic enrichment workflows where structural fidelity and rapid detection are paramount .

Research Fit

Substituting Oleic Acid Alkyne with fluorescently tagged alternatives (e.g., BODIPY-Oleic Acid) or saturated bioorthogonal probes (e.g., Alkyne-Palmitic Acid) fundamentally compromises assay accuracy. Bulky fluorophores introduce significant steric hindrance, altering native subcellular localization, lipid droplet transfer rates, and membrane dynamics, often failing to accurately mimic native MUFA behavior in complex transport models. Conversely, saturated analogs like Alkyne-Palmitic Acid do not utilize the same cellular transport pathways or protein S-acylation sites (such as specific inhibitory oleoylation on transporters like ASBT). For procurement focused on MUFA-specific metabolic tracing or S-oleoylation proteomics, the exact alkyne-modified oleic acid structure is non-interchangeable .

Substitution Risk

Native-Like Lipid Transfer Kinetics vs. Bulky Fluorophores

In comparative lipid transfer assays, Alkyne-Oleic Acid demonstrates superior structural fidelity compared to BODIPY-labeled fatty acids. When tracking lipid transfer from fat body tissues to lipoproteins, Alkyne-Oleic Acid incorporates natively into triacylglycerol pools and transfers at physiological rates (~20% in wild-type controls). In contrast, BODIPY-labeled lipids exhibit altered transfer kinetics and reduced incorporation in mutant models due to the steric bulk of the fluorophore, which perturbs native lipid-protein interactions [1].

| Evidence Dimension | Lipid transfer fidelity and incorporation rate |

| Target Compound Data | Native-like triacylglycerol incorporation and ~20% transfer rate to lipoproteins |

| Comparator Or Baseline | BODIPY-Fatty Acid (altered transfer kinetics and reduced mutant incorporation) |

| Quantified Difference | Alkyne-OA eliminates fluorophore-induced steric artifacts, preserving wild-type lipid trafficking behavior. |

| Conditions | Pulse-chase lipidomic assays in Drosophila fat body to lipoprotein transfer models |

Buyers conducting live-cell lipid trafficking or droplet formation assays must procure the alkyne variant to avoid false-negative artifacts caused by bulky fluorescent tags.

distinct lipid subclass pattern

different metabolic bottlenecks

Accelerated S-Oleoylation Profiling vs. Radioactive Tracers

For mapping protein lipidation, Alkyne-Oleic Acid replaces hazardous and time-consuming radioactive tracing. Metabolic labeling of mammalian cells (100 μM for 15 h) with Alkyne-Oleic Acid enables direct identification of specific S-oleoylation sites (e.g., Cys-314 on the ASBT transporter) via rapid CuAAC click-enrichment and mass spectrometry. This completely bypasses the need for [3H]-Oleic Acid, which requires specialized radioactive handling facilities and multi-week autoradiography exposure times, while providing superior site-specific resolution [1].

| Evidence Dimension | Detection time and site-specific resolution |

| Target Compound Data | Hours to enrichment via click chemistry, exact site identification |

| Comparator Or Baseline | [3H]-Oleic Acid (>15 days exposure, poor residue-level resolution) |

| Quantified Difference | Alkyne-OA reduces detection timelines from weeks to hours and eliminates radioactive safety overhead. |

| Conditions | Metabolic labeling (100 μM, 15 h) and proteomic enrichment in mammalian cell lines |

Procuring the alkyne probe streamlines proteomic workflows, reducing safety compliance costs and drastically accelerating time-to-data for lipidation site mapping.

Pathway-Specific MUFA Transport vs. Saturated Analogs

Alkyne-Oleic Acid is strictly required to isolate monounsaturated fatty acid (MUFA) transport mechanisms, as it behaves differently than saturated bioorthogonal probes. In macrophage infection models, the uptake of Alkyne-Oleic Acid is dose-dependently outcompeted by native oleic acid and ω6 polyunsaturated fatty acids (PUFAs like linoleic and arachidonic acid). In contrast, Alkyne-Palmitic Acid (a saturated analog) does not compete in these specific pathways, proving that the oleic acid backbone is essential for profiling MUFA/PUFA-specific transport channels like Mce1 [1].

| Evidence Dimension | Transport pathway competition |

| Target Compound Data | Competitively inhibited by native OA and ω6 PUFAs |

| Comparator Or Baseline | Alkyne-Palmitic Acid (fails to compete with ω6 PUFAs) |

| Quantified Difference | Alkyne-OA specifically tracks MUFA/PUFA transport networks, whereas saturated analogs isolate divergent pathways. |

| Conditions | Axenic culture and macrophage infection models measuring Mce1-mediated fatty acid uptake |

Researchers profiling specific lipid transporters or metabolic bottlenecks must select the exact oleic acid alkyne to ensure biological relevance to unsaturated lipid pathways.

broader unsaturated protein set

misses oleate-modified subset

2.5× nitrile intensity

lower S/N

High-Throughput Lipid Droplet Imaging

Ideal for live-cell pulse-chase assays where researchers need to track lipid droplet biogenesis without the steric artifacts introduced by BODIPY-labeled fatty acids[1].

S-Oleoylation Proteomic Workflows

The required precursor for identifying and enriching oleoylated proteins (via CuAAC with biotin-azide) in disease models, replacing hazardous [3H]-oleic acid protocols[2].

Pathogen-Host Lipid Transport Assays

Essential for quantifying MUFA-specific uptake mechanisms (e.g., Mce1 transporters in Mycobacterium tuberculosis) where saturated analogs like Alkyne-Palmitic Acid fail to replicate unsaturated lipid competition [3].

Application Fit

References

- [1] bioRxiv, 'The CD36 scavenger receptor Bez regulates lipid redistribution from fat body to oocytes in Drosophila' (2023).

- [2] Journal of Biological Chemistry, 'S-acylation modulates the function of the apical sodium-dependent bile acid transporter in human cells' (2020).

- [3] eLife, 'De novo synthesized polyunsaturated fatty acids operate as both host immunomodulators and nutrients for Mycobacterium tuberculosis' (2021).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Explore Compound Types